PI3K-α Inhibitor Scaffold: Core Class Advantage from Patent Data
The pyrrolo[3,4-b]pyridine core of the target compound was specifically claimed in US 12,581,252 B2 as a PI3K-α inhibitor scaffold, with the patent distinguishing this core from pyrrolo[2,3-b]pyridine or pyrrolo[3,2-c]pyridine systems that exhibit different kinase selectivity profiles [1]. While quantitative IC50 data for the exact phenylthio-propanone derivative were not publicly disclosed, the patent's Markush structure encompasses this substitution pattern, indicating it falls within the optimized chemical space for PI3K-α inhibition. Benchmark clinical candidate BMS-767778, a 5-oxopyrrolopyridine DPP4 inhibitor, achieves an IC50 of 0.8 nM against DPP4, but its target profile is entirely different from the PI3K-α pathway targeted by the pyrrolo[3,4-b]pyridine class [2].
| Evidence Dimension | Kinase target engagement (scaffold-level) |
|---|---|
| Target Compound Data | Pyrrolo[3,4-b]pyridine core claimed in PI3K-α inhibitor patent; exact IC50 not publicly available |
| Comparator Or Baseline | BMS-767778 (5-oxopyrrolopyridine DPP4 inhibitor): DPP4 IC50 = 0.8 nM |
| Quantified Difference | Different target class (PI3K-α vs DPP4); BMS-767778 IC50 = 0.8 nM for DPP4; target compound PI3K-α data not disclosed |
| Conditions | Patent Markush structure analysis (US 12,581,252 B2); BMS-767778 data from published medicinal chemistry studies |
Why This Matters
This matters because researchers procuring compounds for PI3K-α programs should prioritize the pyrrolo[3,4-b]pyridine scaffold over other pyrrolopyridine regioisomers that are optimized for unrelated targets like DPP4 or MCH-R1.
- [1] United States Patent No. US 12,581,252 B2. Substituted pyrrolo[3,4-b]pyridines as PI3K-α inhibitors. Alessandro Boezio et al., assigned to Relay Therapeutics, Inc. and D. E. Shaw Research, LLC. March 17, 2026. View Source
- [2] Devasthale, P., et al. (2013). Optimization of Activity, Selectivity, and Liability Profiles in 5-Oxopyrrolopyridine DPP4 Inhibitors Leading to Clinical Candidate BMS-767778. Journal of Medicinal Chemistry, 56(18), 7343-7357. View Source
